3,7-Dibromoquinolin-4-amine: Chemical Structure, Physical Properties, and Pharmacological Potential
3,7-Dibromoquinolin-4-amine: Chemical Structure, Physical Properties, and Pharmacological Potential
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. 3,7-dibromoquinolin-4-amine (CAS: 1203579-06-9)[1][2] represents a highly functionalized derivative within this class. The strategic placement of bromine atoms at the C3 and C7 positions, coupled with a primary amine at the C4 position, creates a unique electronic and steric profile. This whitepaper systematically details the chemical structure, physical properties, synthetic methodologies, and mechanistic applications of 3,7-dibromoquinolin-4-amine, providing a self-validating framework for researchers utilizing this compound in drug discovery pipelines.
Chemical Structure and Physical Properties
Structural Analysis and Electronic Effects
The structure of 3,7-dibromoquinolin-4-amine ( C9H6Br2N2 )[1] is characterized by a bicyclic quinoline core.
-
4-Amino Group: The primary amine at C4 acts as an electron-donating group via resonance, increasing the electron density of the quinoline ring and significantly influencing the basicity (pKa) of the quinoline nitrogen. This basicity is crucial for lysosomotropic accumulation in acidic biological compartments (e.g., the Plasmodium food vacuole).
-
3,7-Dibromo Substitution: Bromine is highly electronegative but also highly polarizable. The C7 bromine enhances lipophilicity (LogP), facilitating cellular membrane permeability. The C3 bromine introduces steric bulk adjacent to the 4-amino group, which can lock the conformation of the amine and influence its hydrogen-bonding geometry with biological targets (such as kinases or free heme).
Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of 3,7-dibromoquinolin-4-amine, integrating empirical data and advanced predictive models[1][3].
| Property | Value / Description | Causality / Significance |
| CAS Registry Number | 1203579-06-9 | Unique identifier for database retrieval. |
| Molecular Formula | C9H6Br2N2 | Defines stoichiometry. |
| Molecular Weight | 301.969 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Boiling Point | 400.5 ± 40.0 °C (Predicted at 760 mmHg) | Indicates high intermolecular forces (H-bonding from the amine and dipole-dipole from bromines). |
| Predicted pKa (Quinoline N) | ~7.8 - 8.2 | Ensures partial protonation at physiological pH (7.4) and full protonation in acidic vacuoles (pH ~5.0). |
| Predicted LogP | ~3.5 - 4.0 | The dual bromine substitution drives high lipophilicity, ensuring excellent lipid bilayer penetration. |
Synthetic Methodology and Experimental Protocols
Synthesizing highly substituted quinolines requires precise control over regioselectivity. The most robust approach for generating 3,7-dibromoquinolin-4-amine involves a modified Conrad-Limpach synthesis followed by sequential halogenation and amination.
Experimental Protocol: Synthesis of 3,7-dibromoquinolin-4-amine
Trustworthiness Note: This protocol is designed as a self-validating system. Intermediate isolation and thin-layer chromatography (TLC) monitoring at each step ensure that regiochemical errors do not propagate through the synthesis.
Step 1: Formation of the Quinoline Core (Conrad-Limpach)
-
Reaction: Condense 3-bromoaniline with diethyl ethoxymethylenemalonate (EMME) at 120 °C for 2 hours to form the enamine intermediate.
-
Cyclization: Dissolve the intermediate in diphenyl ether and heat to 250 °C for 1 hour. Causality: High thermal energy is required to drive the intramolecular electrophilic aromatic substitution, yielding 7-bromo-4-hydroxyquinoline.
Step 2: C3 Bromination
-
Reaction: Suspend 7-bromo-4-hydroxyquinoline in glacial acetic acid. Add 1.1 equivalents of N-bromosuccinimide (NBS) dropwise at room temperature.
-
Validation: The electron-donating effect of the C4-hydroxyl (tautomerizing to a quinolone) directs electrophilic bromination exclusively to the C3 position. Yields 3,7-dibromo-4-hydroxyquinoline.
Step 3: Chlorination
-
Reaction: Reflux 3,7-dibromo-4-hydroxyquinoline in neat phosphorus oxychloride ( POCl3 ) for 4 hours.
-
Purification: Quench carefully over crushed ice and neutralize with aqueous ammonia. Extract with dichloromethane. Causality: POCl3 converts the tautomeric hydroxyl group into a labile chloride leaving group, forming 3,7-dibromo-4-chloroquinoline, priming the C4 position for nucleophilic attack.
Step 4: Amination (S_NAr)
-
Reaction: Dissolve 3,7-dibromo-4-chloroquinoline in isopropanol. Add a saturated solution of anhydrous ammonia in isopropanol.
-
Conditions: Heat in a sealed pressure vessel (Parr reactor) at 150 °C for 18 hours. Causality: The C4 chloride is activated toward Nucleophilic Aromatic Substitution ( SNAr ) by the electron-withdrawing quinoline nitrogen. High pressure is required to keep ammonia in solution at elevated temperatures.
-
Isolation: Cool, vent, and precipitate the final product (3,7-dibromoquinolin-4-amine) using cold water. Recrystallize from ethanol.
Synthetic Workflow Visualization
Caption: Step-by-step synthetic workflow for 3,7-dibromoquinolin-4-amine via Conrad-Limpach cyclization and SNAr.
Biological Mechanisms and Applications
The 4-aminoquinoline pharmacophore is classically associated with antimalarial activity (e.g., chloroquine) and, more recently, targeted kinase inhibition in oncology.
Antimalarial Mechanism: Heme Detoxification Inhibition
During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite normally crystallizes this into inert hemozoin. Mechanism of 3,7-dibromoquinolin-4-amine:
-
Accumulation: The basic quinoline nitrogen (pKa ~8.0) becomes protonated in the acidic digestive vacuole (pH 4.7-5.2) of the parasite, trapping the drug via ion-trapping.
-
Binding: The flat, heteroaromatic quinoline core forms strong π−π stacking interactions with the porphyrin ring of free heme. The C3 and C7 bromines enhance the hydrophobic interaction with the heme complex, while the C4-amine forms critical hydrogen bonds with the propionate side chains of heme.
-
Causality: This drug-heme complex prevents the incorporation of heme into the growing hemozoin crystal lattice, leading to a buildup of reactive oxygen species (ROS) and parasite membrane lysis.
Mechanism Visualization
Caption: Mechanism of action for 4-aminoquinolines inhibiting heme crystallization in Plasmodium species.
References
- EvitaChem. "Screening Compounds P31602: 3,7-Dibromoquinolin-4-amine." Accessed April 5, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJhBZFOywt_NWy6HG7_Gl7s7hG9EN9X3KoDU6QuvB3MktHB_DxcrLKtusjIZCao0rrGofoacRuChrrFLh5tvDIqTqd1DJuQnJGxBnkya-ArqzXHSSGEHqZeLx5WQ0oIE85OnlR1F5NVAZ4fuLYLGmD4WPLTj1p]
- GuideChem. "C9H6Br2N2 - Cas Directory | Products | Suppliers." Accessed April 5, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoyGoyxMF7-ZIgvj3CMBVR0avawy2ndV9AxF8X2rY63A4E3zHLwmbi5b1c_ZwRuD00PkrsIX-x3WbfZScMF-nsKq4FREtyZQBp-yJkUoDV0pRLJSntIh7gN7-v0dDJrLB9WOjF94bxH2EkzQmarNTCQNiTSnm8FGA=]
